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Compound of Interest

Compound Name:
2-Hydroxy-3-(2-

methylphenoxy)propanoic acid

Cat. No.: B1309567 Get Quote

An enantioselective synthesis of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid is a critical

process for the development of various pharmaceuticals and chiral building blocks. This

document provides detailed application notes and protocols for researchers, scientists, and

drug development professionals, focusing on a robust and widely applicable synthetic route.

Introduction
2-Hydroxy-3-(2-methylphenoxy)propanoic acid is a chiral carboxylic acid with significant

potential in medicinal chemistry and materials science. Its stereochemistry plays a crucial role

in its biological activity, making enantioselective synthesis essential. The protocols outlined

below are based on the well-established Williamson ether synthesis, adapted for an

enantioselective approach using a chiral starting material. This method offers a reliable

pathway to the desired enantiomer with high purity.

Data Presentation
The following table summarizes representative quantitative data for the synthesis of analogous

α-aryloxypropanoic acids using the Williamson ether synthesis, providing expected

benchmarks for the synthesis of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid.
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Experimental Protocols
Primary Protocol: Enantioselective Williamson Ether
Synthesis
This protocol describes the synthesis of (S)-2-Hydroxy-3-(2-methylphenoxy)propanoic acid
starting from (R)-glycidol and 2-methylphenol. The reaction proceeds via a regioselective

opening of the epoxide, followed by oxidation.

Materials:
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(R)-Glycidol

2-Methylphenol (o-cresol)

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous Tetrahydrofuran (THF)

Diethyl ether

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g.,

TEMPO/bleach)

Acetone

Procedure:

Formation of the Phenoxide:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen),

add anhydrous THF (100 mL).

Add 2-methylphenol (1.0 eq).

Cool the solution to 0 °C in an ice bath.

Carefully add sodium hydride (1.1 eq) portion-wise.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional 1 hour until the evolution of hydrogen gas ceases.
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Epoxide Opening:

Cool the solution of the sodium phenoxide back to 0 °C.

Add (R)-glycidol (1.0 eq) dropwise to the solution.

Allow the reaction to warm to room temperature and then heat to 60 °C for 6 hours.

Monitor the reaction by Thin Layer Chromatography (TLC).

Work-up and Extraction of the Diol:

Cool the reaction mixture to 0 °C and quench carefully by the slow addition of water.

Adjust the pH to ~7 with 1 M HCl.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Wash the combined organic layers with water and then brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude (S)-1-(2-methylphenoxy)propane-2,3-diol.

Oxidation to the Carboxylic Acid:

Dissolve the crude diol in acetone.

Cool the solution to 0 °C in an ice bath.

Add Jones reagent dropwise until the orange-brown color persists.

Stir the reaction at 0 °C for 1 hour, then at room temperature for 3 hours.

Quench the reaction with isopropanol until the solution turns green.

Remove the acetone under reduced pressure.

Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate,

filter, and concentrate under reduced pressure.

Purification:

Purify the crude product by column chromatography on silica gel or by recrystallization to

obtain pure (S)-2-Hydroxy-3-(2-methylphenoxy)propanoic acid.

Visualizations
Experimental Workflow
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Caption: Experimental workflow for the enantioselective synthesis.
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Reaction Mechanism

Williamson Ether Synthesis Mechanism

Step 1: Deprotonation

Step 2: Nucleophilic Attack

Step 3: Protonation

Step 4: Oxidation
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Caption: Mechanism of the enantioselective synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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